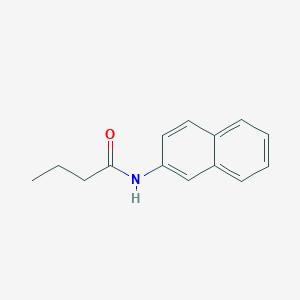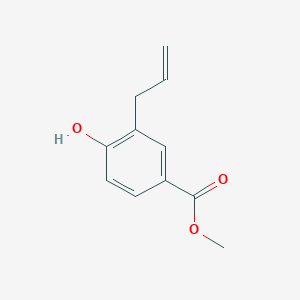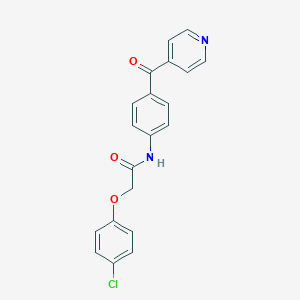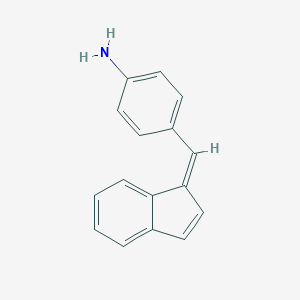
p-Toluidine, alpha-inden-1-ylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Toluidine, alpha-inden-1-ylidene- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of p-Toluidine, alpha-inden-1-ylidene- is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with electrophilic species. This compound has been shown to react with various electrophilic species such as alkylating agents and epoxides, which suggests that it may have potential applications in cancer therapy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of p-Toluidine, alpha-inden-1-ylidene- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that p-Toluidine, alpha-inden-1-ylidene- can reduce the growth of tumors in animal models and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using p-Toluidine, alpha-inden-1-ylidene- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, and it can also be used as a ligand in the synthesis of metal complexes. Another advantage is its potential applications in cancer therapy and anti-inflammatory treatments. However, one of the limitations of using p-Toluidine, alpha-inden-1-ylidene- in lab experiments is its toxicity. This compound can be toxic to living organisms, and caution should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the study of p-Toluidine, alpha-inden-1-ylidene-. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its potential applications in catalysis and material science. The study of its mechanism of action and its potential applications in cancer therapy and anti-inflammatory treatments is also an important future direction. Finally, the development of new derivatives of p-Toluidine, alpha-inden-1-ylidene- with improved properties is another important future direction.
Conclusion:
In conclusion, p-Toluidine, alpha-inden-1-ylidene- is a versatile compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results in cancer therapy and anti-inflammatory treatments. However, caution should be taken when handling this compound due to its toxicity. There are several future directions for the study of p-Toluidine, alpha-inden-1-ylidene-, and further research is needed to fully understand its potential applications.
Synthesemethoden
There are several methods for synthesizing p-Toluidine, alpha-inden-1-ylidene-. One of the most commonly used methods involves the reaction of indene with p-toluidine in the presence of a catalyst such as palladium or platinum. The reaction takes place under high pressure and high temperature conditions, and the yield of the product depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
P-Toluidine, alpha-inden-1-ylidene- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In medicinal chemistry, p-Toluidine, alpha-inden-1-ylidene- has been studied for its potential anti-cancer and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
487-61-6 |
|---|---|
Produktname |
p-Toluidine, alpha-inden-1-ylidene- |
Molekularformel |
C16H13N |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-[(Z)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2/b14-11- |
InChI-Schlüssel |
GISMNWZLKDONAA-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C=C/C2=C/C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



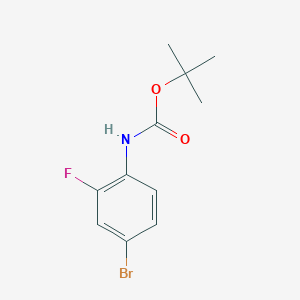
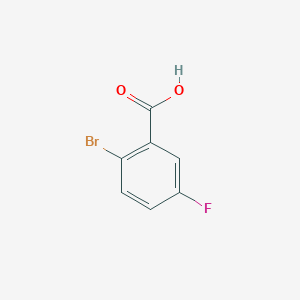

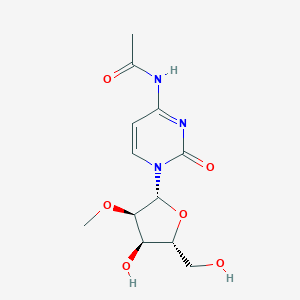
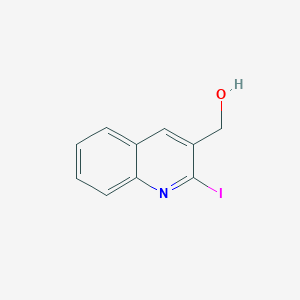
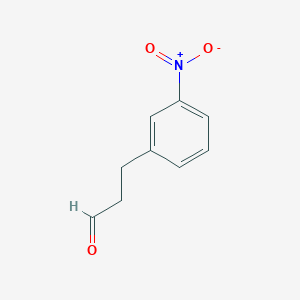
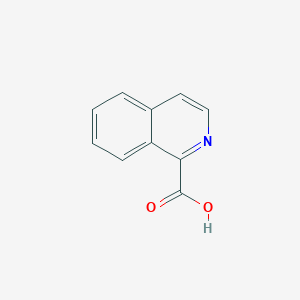
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
